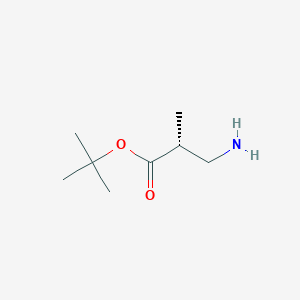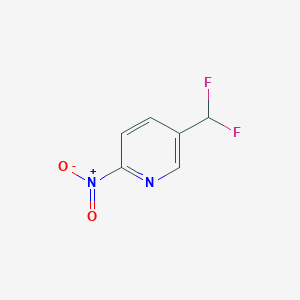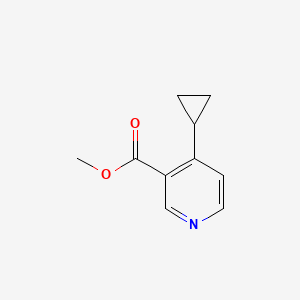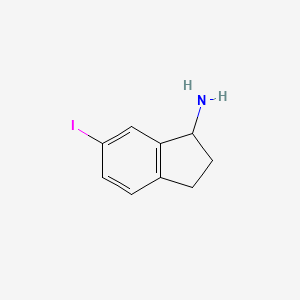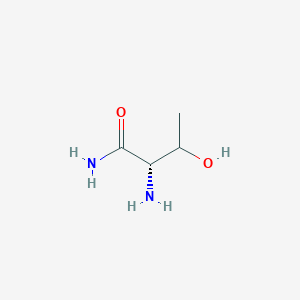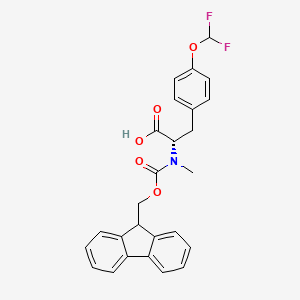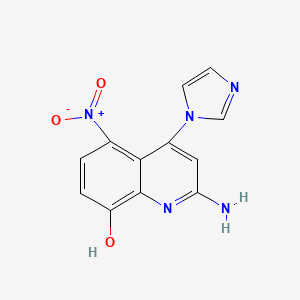
9,10-Anthracenedione, 1,3,6-trimethoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,6-Trimethoxyanthracene-9,10-dione is a derivative of anthraquinone, a compound known for its wide range of applications in various fields such as dyes, medicine, and organic electronics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3,6-Trimethoxyanthracene-9,10-dione can be synthesized through several methods. One common approach involves the methoxylation of anthraquinone derivatives. The reaction typically requires methanol as the methoxylating agent and a strong acid catalyst such as sulfuric acid to facilitate the substitution reaction .
Industrial Production Methods
In industrial settings, the production of 1,3,6-trimethoxyanthracene-9,10-dione often involves large-scale methoxylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
1,3,6-Trimethoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often require strong acids or bases as catalysts.
Major Products
Aplicaciones Científicas De Investigación
1,3,6-Trimethoxyanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing into its potential use in drug development, particularly for its cytotoxic effects on cancer cells.
Industry: It is utilized in the production of dyes, pigments, and organic electronic materials.
Mecanismo De Acción
The mechanism of action of 1,3,6-trimethoxyanthracene-9,10-dione involves its interaction with cellular components. In biological systems, it can intercalate into DNA, disrupting replication and transcription processes. This intercalation can lead to cell cycle arrest and apoptosis, making it a potential candidate for anticancer therapies. Additionally, its methoxy groups can undergo metabolic transformations, further influencing its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Emodin (1,3,8-trihydroxy-6-methylanthracene-9,10-dione): Known for its strong anticancer and anti-inflammatory properties.
Physcion (1,8-dihydroxy-3-methoxy-6-methylanthracene-9,10-dione): Exhibits significant antimicrobial activity.
Rhein (4,5-dihydroxy-9,10-dioxoanthracene-2-carboxylic acid): Used in the treatment of inflammatory diseases.
Uniqueness
1,3,6-Trimethoxyanthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its three methoxy groups enhance its solubility and reactivity, making it a versatile compound for various applications .
Propiedades
Número CAS |
63878-55-7 |
|---|---|
Fórmula molecular |
C17H14O5 |
Peso molecular |
298.29 g/mol |
Nombre IUPAC |
1,3,6-trimethoxyanthracene-9,10-dione |
InChI |
InChI=1S/C17H14O5/c1-20-9-4-5-11-12(6-9)16(18)13-7-10(21-2)8-14(22-3)15(13)17(11)19/h4-8H,1-3H3 |
Clave InChI |
RVRLMEJZOHMHTO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)C(=O)C3=C(C2=O)C=C(C=C3OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(2-chlorophenyl)methyl]pyridine-2-carboxamide](/img/structure/B13130117.png)
![6-Bromo-2-methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13130118.png)

